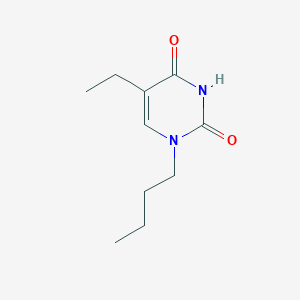
1-Butyl-5-ethyluracil
説明
1-Butyl-5-ethyluracil is a uracil derivative characterized by a butyl group at the N1 position and an ethyl group at the C5 position of the pyrimidine ring. Uracil derivatives are widely studied for their antiviral, antitumor, and cytotoxic properties, with substituent patterns critically influencing their efficacy and selectivity .
特性
分子式 |
C10H16N2O2 |
|---|---|
分子量 |
196.25 g/mol |
IUPAC名 |
1-butyl-5-ethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H16N2O2/c1-3-5-6-12-7-8(4-2)9(13)11-10(12)14/h7H,3-6H2,1-2H3,(H,11,13,14) |
InChIキー |
QBDHGBBKUULWIY-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C=C(C(=O)NC1=O)CC |
製品の起源 |
United States |
類似化合物との比較
Key Observations :
- This contrasts with 1-(2-hydroxyethoxymethyl)uracil, where the polar substituent improves solubility for antiviral applications .
- The ethyl group at C5 is less sterically hindered than bulkier substituents (e.g., benzyl or acylethynyl groups), which may reduce off-target interactions while maintaining moderate bioactivity .
Example Syntheses:
N1-Alkylation :
- This compound : Likely synthesized via alkylation of uracil with butyl halides under basic conditions (e.g., using NaH or K₂CO₃ in DMF) .
- 1-(2,3-Dihydro-5H-4,1-benzoxathiepin-3-yl)uracil : Utilized alkylation with benzoxathiepinyl halides, highlighting the role of steric effects in reaction yields .
C5 Functionalization :
Challenges :
- Competitive alkylation at N3 (common in uracil chemistry) requires careful control of reaction conditions, such as using bulky bases or selective catalysts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


